3-Amino-10-chlorophenanthridin-6(5h)-one
Description
Properties
CAS No. |
27375-05-9 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-amino-10-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9ClN2O/c14-10-3-1-2-9-12(10)8-5-4-7(15)6-11(8)16-13(9)17/h1-6H,15H2,(H,16,17) |
InChI Key |
CRQUIXNEMLINMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=C3)N)NC2=O)C(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key phenanthridinone derivatives from the evidence, focusing on substituent patterns, CAS numbers, and supplier availability:
Key Observations:
For example, 2-amino-8-chlorophenanthridin-6(5H)-one (NSC127126) has been investigated in pharmacological screens . Halogen Effects: Chlorine (8-Cl) and bromine (8-Br) at position 8 increase molecular polarity and may influence cytotoxicity. Bromine’s larger atomic radius could enhance hydrophobic interactions compared to chlorine .
Similar approaches may apply to phenanthridinones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-10-chlorophenanthridin-6(5H)-one?
- Methodological Answer: The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include halogenation of the phenanthridinone core followed by amination. For example, chlorination at the 10th position using POCl₃ or SOCl₂ under reflux, followed by nucleophilic substitution with ammonia or protected amines. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and aromaticity.
- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular weight validation.
- IR Spectroscopy: To identify functional groups (e.g., carbonyl, amine).
- HPLC-PDA: For purity assessment (>95% purity recommended for biological assays) .
Q. What are the known biological targets or pathways associated with this compound?
- Methodological Answer: Phenanthridinone derivatives, including 3-Amino-10-chlorophenanthridin-6(5H)-one, exhibit inhibition of PARP-1 (poly-ADP-ribose polymerase-1), a key enzyme in DNA repair. This activity is linked to apoptosis induction in cancer cells. Researchers should validate PARP-1 inhibition using enzymatic assays (e.g., ELISA-based NAD⁺ depletion) and correlate with cytotoxicity in cell lines (e.g., HeLa or MCF-7) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal: Collect organic waste in sealed containers for incineration.
- Emergency Protocols: For skin contact, wash immediately with 10% ethanol/water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
- Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for amination efficiency.
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 100–150°C, 30 min).
- Workflow: Design a Design of Experiments (DoE) approach to evaluate variables systematically .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer:
- Assay Validation: Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for viability).
- Orthogonal Assays: Confirm PARP-1 inhibition via Western blot (PAR accumulation) alongside enzymatic assays.
- Purity Reassessment: Use HPLC-MS to rule out impurities (>99% purity required for IC₅₀ studies).
- Literature Cross-Check: Compare results with structurally similar compounds (e.g., 6(5H)-phenanthridinone derivatives) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications at the 3-amino (e.g., alkylation) and 10-chloro positions (e.g., fluoro/bromo substitution).
- Biological Testing: Screen analogs against PARP-1 and related isoforms (PARP-2, PARP-3) to assess selectivity.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to PARP-1’s NAD⁺-binding domain .
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
- Methodological Answer:
- Dosing Regimen: Calculate maximum tolerated dose (MTD) via acute toxicity studies in rodents (OECD 423).
- Pharmacokinetics: Assess bioavailability using LC-MS/MS for plasma concentration profiling.
- Efficacy Models: Use xenograft models (e.g., BRCA-mutant tumors) to test PARP-1 inhibition synergism with DNA-damaging agents (e.g., cisplatin).
- Controls: Include vehicle-only and positive control groups (e.g., Olaparib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
